Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate
Brand Name: Vulcanchem
CAS No.: 1351635-11-4
VCID: VC5259585
InChI: InChI=1S/C22H21ClN4O4.C2H2O4/c1-2-30-22(29)14-6-8-18(9-7-14)24-19(28)13-27-11-16(12-27)21-25-20(26-31-21)15-4-3-5-17(23)10-15;3-1(4)2(5)6/h3-10,16H,2,11-13H2,1H3,(H,24,28);(H,3,4)(H,5,6)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O
Molecular Formula: C24H23ClN4O8
Molecular Weight: 530.92

Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

CAS No.: 1351635-11-4

Cat. No.: VC5259585

Molecular Formula: C24H23ClN4O8

Molecular Weight: 530.92

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate - 1351635-11-4

Specification

CAS No. 1351635-11-4
Molecular Formula C24H23ClN4O8
Molecular Weight 530.92
IUPAC Name ethyl 4-[[2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzoate;oxalic acid
Standard InChI InChI=1S/C22H21ClN4O4.C2H2O4/c1-2-30-22(29)14-6-8-18(9-7-14)24-19(28)13-27-11-16(12-27)21-25-20(26-31-21)15-4-3-5-17(23)10-15;3-1(4)2(5)6/h3-10,16H,2,11-13H2,1H3,(H,24,28);(H,3,4)(H,5,6)
Standard InChI Key MPPBDWGZWARINN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O

Introduction

Molecular Formula

The compound is characterized by the presence of:

  • Ethyl benzoate core

  • A 3-chlorophenyl group attached to a 1,2,4-oxadiazole ring

  • An azetidine ring linked via an acetamido bridge

  • Oxalate as a counterion

This structure integrates aromatic and heterocyclic systems with functionalized side chains, contributing to its potential bioactivity.

Key Functional Groups

  • 1,2,4-Oxadiazole Ring: Known for its biological activity and stability.

  • Azetidine Ring: A four-membered nitrogen-containing ring often explored in medicinal chemistry.

  • Amide Linkage: Provides structural rigidity and potential for hydrogen bonding.

  • Oxalate Salt: Enhances solubility and stability of the compound.

General Synthetic Pathway

The synthesis of compounds like this typically involves:

  • Formation of the Oxadiazole Ring: Cyclization of hydrazides with carboxylic acids or derivatives.

  • Introduction of the Azetidine Group: Reaction of azetidine precursors with electrophilic intermediates.

  • Coupling with Benzoate Derivative: Using amide bond formation techniques.

  • Salt Formation with Oxalic Acid: To improve solubility or pharmacokinetic properties.

Challenges in Synthesis

  • Multi-step reactions require precise control over conditions to avoid side reactions.

  • Purification can be complex due to the presence of multiple functional groups.

Chemical Stability

The oxadiazole ring and amide bonds confer chemical stability under standard conditions.

Potential Applications

Compounds containing oxadiazole and azetidine groups are often investigated for:

  • Antimicrobial Activity: Oxadiazoles are known for their antibacterial and antifungal properties.

  • Anti-inflammatory Properties: Amide linkages can mimic peptide bonds, interacting with biological targets.

  • Drug Development: The azetidine ring is a scaffold in pharmaceutical research.

Mechanism of Action

While specific data for this compound is unavailable, similar compounds interact with enzymes or receptors through hydrogen bonding, π-stacking interactions, or chelation with metal ions.

Research Findings

  • Oxadiazole Derivatives: Widely studied for anti-cancer, anti-diabetic, and antimicrobial activities .

  • Azetidine Derivatives: Explored for their role in enhancing drug bioavailability and target specificity .

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